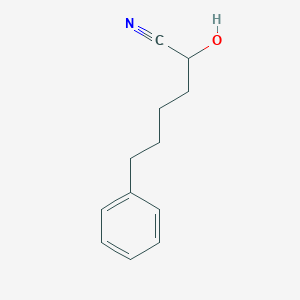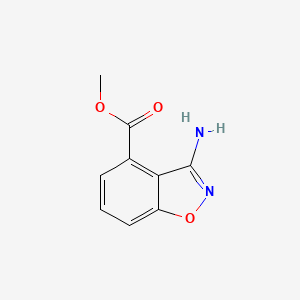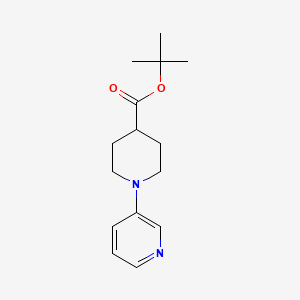
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method includes the reaction of 2-fluoropyridine with 2-methyl-4-nitrophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to reduce costs and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Substituted pyridines.
Reduction: 2-Fluoro-5-(2-methyl-4-aminophenoxy)pyridine.
Oxidation: 2-Fluoro-5-(2-carboxy-4-nitrophenoxy)pyridine.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It is used in the development of new materials with specific electronic properties due to the presence of the fluorine atom.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine in biological systems is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorine and nitro groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-nitrophenoxy-pyridine
- 2-Fluoro-5-(4-nitrophenoxy)pyridine
- 2-Fluoro-5-(2-methylphenoxy)pyridine
Uniqueness
2-Fluoro-5-(2-methyl-4-nitrophenoxy)pyridine is unique due to the presence of both the fluorine atom and the nitro group, which confer distinct electronic properties and reactivity. The methyl group further modifies its chemical behavior, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H9FN2O3 |
|---|---|
Molekulargewicht |
248.21 g/mol |
IUPAC-Name |
2-fluoro-5-(2-methyl-4-nitrophenoxy)pyridine |
InChI |
InChI=1S/C12H9FN2O3/c1-8-6-9(15(16)17)2-4-11(8)18-10-3-5-12(13)14-7-10/h2-7H,1H3 |
InChI-Schlüssel |
OGFLELPVEUGDRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CN=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine](/img/structure/B11925983.png)


